Cas no 554405-52-6 (N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide)

N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a chloroquinoxaline core and a butyl-substituted aromatic sulfonamide moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its structural versatility and reactivity. The chloroquinoxaline group enhances electrophilic properties, facilitating further functionalization, while the sulfonamide linkage provides stability and compatibility with diverse reaction conditions. Its lipophilic nature, conferred by the butyl and methylbenzene groups, may improve membrane permeability in bioactive applications. The compound’s well-defined structure allows for precise modifications, making it valuable for research in medicinal chemistry and drug development. Suitable for controlled reactions, it is typically handled under inert conditions to preserve integrity.
N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide structure
554405-52-6 structure
商品名:N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
CAS番号:554405-52-6
MF:C19H20N3O2SCl
メガワット:389.899
CID:3104969
PubChem ID:2392249

N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-Butyl-N-(3-chloro-quinoxalin-2-yl)-4-methyl-benzenesulfonamide
    • N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
    • SMR000588574
    • CHEMBL1570879
    • AKOS000115583
    • MLS001174251
    • CS-0218791
    • EN300-02049
    • Z56891232
    • HMS2872C15
    • 554405-52-6
    • N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide
    • AB00716069-01
    • インチ: InChI=1S/C19H20ClN3O2S/c1-3-4-13-23(26(24,25)15-11-9-14(2)10-12-15)19-18(20)21-16-7-5-6-8-17(16)22-19/h5-12H,3-4,13H2,1-2H3
    • InChIKey: FCSYXBYCCWBYSU-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 389.0964758Da
  • どういたいしつりょう: 389.0964758Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 545
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 71.5Ų

N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-02049-2.5g
N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
554405-52-6 80.0%
2.5g
$503.0 2025-02-21
Enamine
EN300-02049-0.05g
N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
554405-52-6 80.0%
0.05g
$42.0 2025-02-21
Enamine
EN300-02049-5.0g
N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
554405-52-6 80.0%
5.0g
$743.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289461-1g
N-Butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
554405-52-6 95%
1g
¥6451.00 2024-05-09
Enamine
EN300-02049-0.5g
N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
554405-52-6 80.0%
0.5g
$175.0 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18867-100mg
N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
554405-52-6 95%
100mg
¥369.0 2024-04-18
Enamine
EN009-7588-0.05g
N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
554405-52-6 80%
0.05g
$42.0 2023-10-28
Enamine
EN009-7588-2.5g
N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
554405-52-6 80%
2.5g
$503.0 2023-10-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18867-1g
N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
554405-52-6 95%
1g
¥1226.0 2024-04-18
1PlusChem
1P019HGY-250mg
N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
554405-52-6 80%
250mg
$171.00 2024-04-29

N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide 関連文献

N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamideに関する追加情報

N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide (CAS No 554405-52-6)

N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide is a highly specialized organic compound with the CAS registry number 554405-52-6. This compound is notable for its unique chemical structure, which combines a sulfonamide group with a quinoxaline moiety and an alkyl chain, making it a versatile molecule with potential applications in various fields, including pharmaceuticals and materials science.

The molecular structure of this compound is characterized by a central benzene ring substituted with a methyl group at the para position and a sulfonamide group at the ortho position. The sulfonamide group is further connected to an N-butyl chain and a quinoxaline ring, which itself is substituted with a chlorine atom at the 3-position. This arrangement creates a molecule with significant structural complexity and functional diversity.

Recent studies have highlighted the potential of N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide as a promising candidate in drug development, particularly in the design of kinase inhibitors. The quinoxaline moiety is known to exhibit potent biological activity, and its substitution pattern in this compound enhances its ability to interact with specific protein targets, making it a valuable tool in medicinal chemistry research.

In addition to its pharmacological applications, this compound has also been explored for its role in advanced materials. The combination of the sulfonamide group and the quinoxaline ring provides unique electronic properties, which could be exploited in the development of high-performance polymers or electronic materials. Researchers are actively investigating its potential as a building block for organic semiconductors and optoelectronic devices.

The synthesis of N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide involves a multi-step process that typically begins with the preparation of the quinoxaline derivative. This is followed by nucleophilic substitution reactions to introduce the sulfonamide group and subsequent alkylation steps to attach the butyl chain. The synthesis requires precise control over reaction conditions to ensure high yields and product purity.

From an environmental standpoint, understanding the degradation pathways and ecological impact of this compound is crucial. Recent environmental studies have focused on assessing its biodegradability under various conditions, as well as its potential toxicity to aquatic organisms. These studies are essential for ensuring that any industrial applications of this compound are sustainable and environmentally friendly.

In conclusion, N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide (CAS No 554405-52-6) represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and biological evaluations, positions it as a key player in both academic research and industrial innovation.

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Amadis Chemical Company Limited
(CAS:554405-52-6)N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
A1088057
清らかである:99%
はかる:5g
価格 ($):586.0